molecular formula C16H17N3OS B2467737 3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852132-89-9

3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2467737
CAS RN: 852132-89-9
M. Wt: 299.39
InChI Key: HAVBEVLXEGXARD-UHFFFAOYSA-N
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Description

“3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole-5-carboxamides (ITAs). ITAs are a promising class of compounds that have shown potent activity in vitro . They are known to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by the addition of POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other ITAs. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide is its diverse range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, its complex synthesis method and limited availability can be a limitation for lab experiments.

Future Directions

There are several future directions for the research on 3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide. One potential area of research is the development of new analogs of this compound that exhibit improved therapeutic properties. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide involves the reaction of 2-aminothiazole with 2-chloro-N-phenylacetamide, followed by the addition of propylamine and methyl iodide. The resulting compound is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-3-9-17-15(20)14-11(2)19-10-13(18-16(19)21-14)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVBEVLXEGXARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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